3-Bromobutyronitrile CAS number and properties
3-Bromobutyronitrile CAS number and properties
A Versatile Secondary Alkylating Agent in Medicinal Chemistry
Executive Summary
3-Bromobutyronitrile (CAS 20965-20-2) is a specialized organobromine building block characterized by a secondary electrophilic center and a terminal nitrile functionality. Unlike its linear isomer 4-bromobutyronitrile, this compound offers a strategic entry point for introducing chiral alkyl chains and synthesizing
This guide provides a comprehensive technical profile of 3-Bromobutyronitrile, focusing on its physicochemical properties, synthesis via hydrobromination, and critical reactivity patterns. It is designed for medicinal chemists requiring precise control over aliphatic substitution and heterocycle formation.
Part 1: Identity & Physicochemical Profile[2]
3-Bromobutyronitrile is a secondary alkyl bromide. The presence of the bromine atom at the C3 position creates a chiral center, making the commercially available material typically a racemic mixture unless specified otherwise.
Chemical Identity Table[1][2][3]
| Property | Data |
| CAS Number | 20965-20-2 |
| IUPAC Name | 3-Bromobutanenitrile |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 148.00 g/mol |
| SMILES | CC(Br)CC#N |
| InChI Key | MBXSHBIQMDKTEW-UHFFFAOYSA-N |
Physical Properties Table[4]
| Parameter | Value | Condition |
| Appearance | Clear to pale yellow liquid | Ambient |
| Boiling Point | 72–75 °C | @ 1.3 mmHg (Vacuum) |
| Density | 1.47 g/mL | @ 25 °C |
| Refractive Index ( | 1.467 | @ 20 °C |
| Solubility | Soluble in EtOH, Et | Immiscible in water |
| Flash Point | > 72 °C | Closed Cup |
Part 2: Synthetic Routes & Production[7][8]
The primary industrial and laboratory route to 3-Bromobutyronitrile involves the hydrobromination of crotononitrile. This reaction is governed by the electronic properties of the conjugated nitrile system.
Mechanism: Hydrobromination of Crotononitrile
Unlike simple alkenes where Markovnikov addition dominates, the electron-withdrawing nitrile group in crotononitrile (2-butenenitrile) deactivates the double bond. However, under standard hydrobromination conditions, the protonation occurs to yield the more stable carbocation intermediate, or the reaction proceeds via a 1,4-addition mechanism followed by tautomerization, placing the bromine at the
Reaction Scheme:
Experimental Protocol: Synthesis from Crotononitrile
Note: This protocol is a generalized synthesis adapted from standard hydrobromination procedures for
-
Setup: A dry 3-neck round-bottom flask is equipped with a gas inlet tube, a thermometer, and a reflux condenser protected by a calcium chloride drying tube.
-
Reagents: Charge the flask with Crotononitrile (1.0 eq) dissolved in an inert solvent such as glacial acetic acid or anhydrous ether.
-
Addition: Cool the solution to 0–5 °C. Slowly bubble anhydrous Hydrogen Bromide (HBr) gas into the solution. Maintain temperature below 10 °C to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of starting material via TLC or GC.
-
Workup: Pour the reaction mixture into ice water. Extract with diethyl ether (
). Wash the organic layer with saturated NaHCO (to remove excess acid) and brine. -
Purification: Dry over anhydrous MgSO
, filter, and concentrate. Distill the residue under reduced pressure (approx. 1–2 mmHg) to collect 3-Bromobutyronitrile (bp ~72 °C).
Part 3: Reactivity & Mechanistic Insight[2]
The reactivity of 3-Bromobutyronitrile is defined by the competition between Nucleophilic Substitution (
1. Substitution vs. Elimination
The bromine is on a secondary carbon (C3), and the adjacent protons at C2 are acidic due to the electron-withdrawing nitrile group.
-
S
2 Pathway: Favored by strong, non-basic nucleophiles (e.g., Azide , Thiolates ) in polar aprotic solvents (DMF, DMSO). -
E2 Pathway: Favored by strong bases (e.g., alkoxides, amines). Base-mediated elimination rapidly regenerates the thermodynamically stable conjugated system (Crotononitrile).
2. Hydrolysis
The nitrile group can be hydrolyzed under acidic conditions to yield 3-bromobutyric acid , a precursor to
Visualization: Reactivity Pathways
The following diagram illustrates the divergent pathways available to 3-Bromobutyronitrile.
Figure 1: Divergent reactivity profile of 3-Bromobutyronitrile showing competition between elimination, substitution, and hydrolysis.[1]
Part 4: Applications in Drug Discovery[12]
1. Synthesis of
-Amino Acids
3-Bromobutyronitrile is a key intermediate for synthesizing
-
Route: Displacement of Br with Azide (
) followed by reduction (Staudinger or Hydrogenation) and nitrile hydrolysis. -
Significance:
-amino acids are incorporated into peptidomimetics to increase proteolytic stability.
2. Heterocycle Formation
The compound serves as a C4 building block for heterocycles.
-
Thiazolines: Reaction with thioamides.
-
Pyrrolidines: Intramolecular cyclization after nitrile reduction to a primary amine (though 4-bromo is more common for pyrrolidine, 3-bromo can yield substituted azetidines or rearranged products).
Part 5: Handling, Safety & Stability
Danger: 3-Bromobutyronitrile combines the toxicity of nitriles with the alkylating potential of alkyl halides.
-
Acute Toxicity: High.[3] Toxic by inhalation, ingestion, and skin contact.[3] Liberates Hydrogen Cyanide (HCN) upon combustion or contact with strong acids.
-
Lachrymator: The compound is a potent eye irritant and lachrymator.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Protect from light to prevent radical decomposition of the C-Br bond.
-
Incompatibility: Strong bases (causes elimination), strong oxidizers.[4]
Self-Validating Safety Protocol: Before use, always test the pH of the crude material. Significant acidity indicates hydrolysis (HBr formation) or decomposition. Verify purity via TLC (Hexane/EtOAc) to ensure no reversion to crotononitrile has occurred during storage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile. Retrieved January 29, 2026 from [Link]
-
Organic Chemistry Portal. Synthesis of Nitriles and Hydrobromination Mechanisms. (General reference for hydrobromination of conjugated nitriles). [Link]
Sources
- 1. 3-Bromobutyronitrile | C4H6BrN | CID 549273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromobutyronitrile | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromobutyronitrile | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-BROMOBUTYRONITRILE - Safety Data Sheet [chemicalbook.com]
